![molecular formula C7H15FN4 B1477780 4-(2-Fluoroethyl)piperazine-1-carboximidamide CAS No. 1997608-37-3](/img/structure/B1477780.png)
4-(2-Fluoroethyl)piperazine-1-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(2-Fluoroethyl)piperazine-1-carboximidamide, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of fluoroethylpiperazine derivatives have been widely studied in medicinal chemistry. For instance, compounds with 4-(2-fluoroethyl)piperazine moiety have been investigated for their potential as antibacterial agents. A study by Ziegler et al. (1990) involved the synthesis of novel quinolones incorporating various piperazines, demonstrating comparable in vitro antibacterial activity to ciprofloxacin and enhanced oral absorption, highlighting their significance in developing new antibacterial therapies (Ziegler et al., 1990).
Antimicrobial Evaluation
Derivatives of 4-(2-fluoroethyl)piperazine have also been synthesized and evaluated for their antimicrobial properties. Chen et al. (2013) described the synthesis of fluoroquinolone derivatives with carbopiperazinyl moieties showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa, indicating their potential in addressing antibiotic resistance issues (Chen et al., 2013).
Anti-hyperglycemic Evaluation
In another research avenue, Moustafa et al. (2021) conducted a study on carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Compounds linked with the pyrimidine moiety showed a significant decrease in serum glucose levels, indicating their utility in managing diabetes-related symptoms (Moustafa et al., 2021).
Neuroimaging Applications
Additionally, fluoroethylpiperazine derivatives have found applications in neuroimaging. For instance, Choi et al. (2015) evaluated 18F-labeled ligands for PET imaging of serotonin 1A receptors in humans, providing insights into the quantification of these receptors in various neuropsychiatric disorders (Choi et al., 2015).
Luminescent Properties
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. Their findings offer a basis for the development of new materials for optical applications, showcasing the versatility of fluoroethylpiperazine derivatives (Gan et al., 2003).
properties
IUPAC Name |
4-(2-fluoroethyl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN4/c8-1-2-11-3-5-12(6-4-11)7(9)10/h1-6H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFTHIQCFJSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperazine-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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